molecular formula C18H17NO4 B2459273 3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate CAS No. 467444-71-9

3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate

Cat. No.: B2459273
CAS No.: 467444-71-9
M. Wt: 311.337
InChI Key: MVSPBAXYOQYFKB-UHFFFAOYSA-N
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Description

3-{3,5-dioxo-4-azatricyclo[5210^{2,6}]dec-8-en-4-yl}phenyl propanoate is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate typically involves multi-step organic reactions. One common approach might include the following steps:

    Formation of the Isoindoline Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Dioxo Groups: Oxidation reactions can be employed to introduce the dioxo functionalities.

    Attachment of the Phenyl Propionate Group: This step might involve esterification reactions using phenyl propionic acid and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The phenyl ring and other parts of the molecule can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-{3,5-dioxo-4-azatricyclo[521

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}phenyl propanoate involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

    Phthalic Anhydride Derivatives: Compounds with similar isoindoline cores.

    Phenyl Propionate Esters: Compounds with similar ester functionalities.

Uniqueness

3-{3,5-dioxo-4-azatricyclo[5210^{2,6}]dec-8-en-4-yl}phenyl propanoate is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-2-14(20)23-13-5-3-4-12(9-13)19-17(21)15-10-6-7-11(8-10)16(15)18(19)22/h3-7,9-11,15-16H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSPBAXYOQYFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC(=C1)N2C(=O)C3C4CC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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